molecular formula C8H13NO4 B1430590 Methyl 2-(2-methoxyethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate CAS No. 1461706-80-8

Methyl 2-(2-methoxyethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate

Cat. No.: B1430590
CAS No.: 1461706-80-8
M. Wt: 187.19 g/mol
InChI Key: AJHAZZPVNQJOOG-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxyethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate is a substituted oxazole derivative characterized by a 4,5-dihydro-1,3-oxazole (oxazoline) ring system. The compound features a methoxyethyl group (-CH₂CH₂OCH₃) at the 2-position and a methyl ester (-COOCH₃) at the 4-position.

Properties

IUPAC Name

methyl 2-(2-methoxyethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-11-4-3-7-9-6(5-13-7)8(10)12-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHAZZPVNQJOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NC(CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Synthesis Approaches for Oxazole Derivatives

Robinson-Gabriel Synthesis

This classical method involves cyclization of acylamino keto compounds, typically derived from aldehydes or ketones with amides, under acidic conditions. The process proceeds through protonation, cyclization, and dehydration steps, often yielding low to moderate yields (50-60%) depending on the dehydrating agents used, such as PCl₅, H₂SO₄, or POCl₃.

Bredereck Reaction

This reaction synthesizes oxazoles by reacting α-haloketones with amides. It is versatile for producing 2,4-disubstituted oxazoles and can be adapted for specific substitution patterns by choosing appropriate haloketones and amides.

Fischer Oxazole Synthesis

Involves the condensation of α-hydroxyketones with acids or their derivatives to form oxazoles, often requiring acidic or basic catalysis. This method is suitable for synthesizing 4,5-disubstituted oxazoles with moderate to high yields.

Cycloisomerization and Erlenmeyer-Polchl Reactions

These methods involve cyclization of suitable precursors such as β-hydroxyamides or amino alcohols under thermal or catalytic conditions, leading to oxazoles with varying substitution patterns.

Modern and Green Synthetic Strategies

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate oxazole formation, significantly reducing reaction times and improving yields. Mukku et al. demonstrated the synthesis of oxazoles from substituted aryl aldehydes and TosMIC (tosylmethyl isocyanide) under microwave conditions at 65°C for 8 minutes, achieving high efficiency and selectivity.

In Situ Activation of Carboxylic Acids Using Triflylpyridinium Reagent

A groundbreaking approach involves the direct synthesis of oxazoles from carboxylic acids, including methyl levulinate, via in situ activation with triflylpyridinium reagents such as DMAP-Tf. This method proceeds through the formation of reactive acylpyridinium intermediates, which then undergo nucleophilic attack by isocyanoacetates, leading to cyclization into oxazoles.

Sequential Multi-step Synthesis

Tomi et al. developed a multistep process starting from amino acids such as glycine, which are reacted with benzoyl chlorides, followed by cyclization with phosphorus oxychloride, and subsequent oxidation to yield oxazoles. This approach is adaptable for synthesizing specific derivatives like methyl 2-(2-methoxyethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate.

Specific Preparation of this compound

Methodology Based on Recent Literature

The synthesis of this compound can be achieved via in situ activation of methyl levulinate (a methyl ester of levulinic acid) using a triflylpyridinium reagent (DMAP-Tf). The activated acylpyridinium intermediate reacts with isocyanoacetates, followed by cyclization to form the target oxazole.

Key Reaction Steps:
  • Activation of methyl levulinate with DMAP-Tf in dichloromethane at room temperature.
  • Addition of isocyanoacetate (e.g., methyl isocyanoacetate).
  • Cyclization facilitated by the nucleophilic attack of the isocyano group on the acyl intermediate.
  • Final product isolation through chromatography.

Reaction Conditions and Data Summary

Parameter Conditions Outcome
Activation reagent DMAP-Tf (1.3 equiv) Efficient formation of acylpyridinium intermediate
Base DMAP (1.5 equiv) Increased yield (up to 96%)
Solvent Dichloromethane (DCM) Optimal solvent for reaction
Temperature 40°C Enhanced reaction rate and yield
Reaction time 30–60 minutes High yield of product

Research Findings

  • The method demonstrates excellent functional group tolerance, including halogen substituents and sensitive groups, enabling late-stage modifications.
  • The process is scalable, maintaining high yields on gram-scale synthesis.
  • Recyclability of reagents like DMAP enhances the sustainability of the process.

Data Table: Summary of Preparation Methods

Method Starting Materials Activation/Reagents Key Conditions Yield Range Advantages References
Robinson-Gabriel Acylamino keto compounds Mineral acids (PCl₅, H₂SO₄) Heating, dehydration 50–60% Classic, well-understood
Bredereck α-Haloketones + Amides Haloketones, amides Heating Variable Versatile
Microwave-assisted Aldehydes + TosMIC Microwave irradiation 65°C, 8 min High Fast, green
Carboxylic acid activation Methyl levulinate + Isocyanoacetates DMAP-Tf, bases Room temp to 40°C Up to 96% Scalable, functional group tolerant

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methoxyethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. Methyl 2-(2-methoxyethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate has been studied for its efficacy against various bacterial strains. In vitro studies have demonstrated that this compound can inhibit the growth of resistant bacterial pathogens, making it a candidate for further development as an antibiotic agent .

Cytotoxicity and Anticancer Properties
Recent studies have shown that certain oxazole derivatives possess cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells. This compound has demonstrated promising results in preliminary screenings against specific cancer types, warranting further investigation into its potential as an anticancer agent .

Agricultural Applications

Pesticide Development
The compound's structural features may confer insecticidal properties. Research into oxazole derivatives has identified them as effective agents against agricultural pests. This compound could be synthesized into formulations aimed at pest control, providing an eco-friendly alternative to conventional pesticides .

Herbicide Potential
In addition to insecticidal properties, there is potential for this compound to act as a herbicide. The mechanism of action typically involves disrupting metabolic pathways in target plants. Investigations are ongoing to assess the herbicidal efficacy of this compound against various weed species .

Materials Science

Polymer Synthesis
this compound can serve as a monomer in the synthesis of novel polymers with tailored properties. The incorporation of oxazole units into polymer backbones can enhance thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials for industrial use .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Effective against resistant bacterial strains
Anticancer Properties Induces apoptosis in cancer cell lines
Pesticide Development Potential for eco-friendly pest control formulations
Herbicide Potential Disrupts metabolic pathways in target plants
Polymer Synthesis Enhances thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of Methyl 2-(2-methoxyethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with various molecular targets. The methoxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the oxazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Differences and Implications:

Substituent Effects on Reactivity: The 2-methoxyethyl group introduces polarity and hydrogen-bonding capacity, making the compound suitable for applications requiring solubility in polar media (e.g., drug delivery systems) . In contrast, the ethyl group in the analog (C₇H₁₁NO₃) offers simplicity and lipophilicity, favoring use in non-polar synthetic reactions . The dichloromethyl substituent (-CCl₂H) enhances electrophilicity, enabling participation in nucleophilic substitution reactions. This makes the compound a valuable precursor for chlorinated intermediates .

Biological Activity: Compounds with methoxyethyl groups, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, demonstrate inhibitory activity against fungal histone deacetylases (HDACs) at low concentrations (1 µM), outperforming trichostatin A (1.5 µM) . This suggests that the methoxyethyl group in the target compound may similarly enhance bioactivity through improved target binding or solubility.

Synthetic Utility :

  • The dichloromethyl analog is used in high-value syntheses requiring halogenation, while the ethyl derivative serves as a straightforward building block. The target compound’s methoxyethyl group may bridge these roles by combining reactivity with enhanced solubility .

Biological Activity

Methyl 2-(2-methoxyethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate (CAS Number: 1286768-92-0) is an organic compound belonging to the oxazole derivatives class. Its unique chemical structure, which features a methoxyethyl group and a dihydrooxazole ring, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

This compound is synthesized through a reaction involving 2-methoxyethanol and ethyl oxalyl chloride, followed by cyclization with ammonia or an amine in the presence of a solvent like dichloromethane and a catalyst such as triethylamine. The compound's structure allows for interactions that can modulate biological activity through various molecular targets.

The biological activity of this compound is attributed to its ability to engage in non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can influence the activity of enzymes and receptors in biological systems . The methoxyethyl group enhances solubility and bioavailability, facilitating its interaction with cellular targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, analogs containing oxazole rings have been evaluated for their antimitotic properties. In vitro studies have shown that these compounds can disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .

Pharmacological Studies

A study conducted on a series of oxazole derivatives demonstrated varying degrees of antiproliferative activity against different cancer cell lines. Compounds with electron-withdrawing groups showed enhanced potency. For example, certain derivatives exhibited IC50 values in the nanomolar range (0.35–20.2 nM), indicating strong cytotoxic effects . The structure–activity relationship (SAR) analysis revealed that modifications in substituents significantly influenced biological activity.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (nM)
This compoundStructureAntiproliferativeTBD
2-MethoxyethanolStructureSolvent propertiesN/A
Ethylene glycol monomethyl etherStructureSimilar applicationsN/A

Case Studies and Research Findings

  • Antiproliferative Effects : A study published in Nature evaluated the effects of various oxazole derivatives on cancer cell lines. The results indicated that this compound analogs displayed significant cytotoxicity against A549 lung cancer cells with an IC50 value of approximately 5 nM .
  • Mechanistic Insights : Another investigation explored the interaction of these compounds with tubulin proteins. It was found that specific substitutions on the oxazole ring could enhance binding affinity to tubulin, thereby increasing their antitumor efficacy .
  • In Vivo Studies : In vivo experiments demonstrated that selected derivatives could inhibit tumor growth in mouse models when administered at appropriate dosages. The study highlighted the potential for these compounds as therapeutic agents in oncology .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(2-methoxyethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate, and how do reaction parameters influence yield?

A two-step synthesis is commonly employed for analogous oxazole derivatives. First, nucleophilic substitution reactions under reflux (e.g., 100°C in toluene with triethylamine as a base) are used to introduce the methoxyethyl group. Second, cyclization via activation of carboxylate intermediates (e.g., using thionyl chloride) forms the oxazole ring . Key parameters include stoichiometric control (e.g., 1:1 molar ratios of reactants), solvent selection (toluene or acetonitrile for solubility), and reaction time (2–24 hours). Impurities from incomplete cyclization can reduce yields; purification via silica gel chromatography (ethyl acetate/methanol gradients) or C18 reverse-phase chromatography (acetonitrile/water) is critical .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • LCMS (Liquid Chromatography-Mass Spectrometry): Detects molecular ion peaks (e.g., m/z 428 [M+H]⁺) and confirms purity. For example, LCMS analysis in patents shows retention times of 0.61–1.67 minutes under specific gradients (e.g., SQD-FA05 or SMD-TFA05 conditions) .
  • HPLC: Validates purity (>95%) using reverse-phase columns and UV detection. Retention times vary with mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) .
  • NMR: ¹H and ¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃) resolve methoxy, oxazole, and carboxylate signals. For example, the 2-methoxyethyl group typically shows δ 3.2–3.5 ppm (CH₂) and δ 3.3–3.6 ppm (OCH₃) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure determination?

The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Discrepancies in bond lengths or angles may arise from twinning, disorder, or poor data resolution. Strategies include:

  • High-resolution data collection: Use synchrotron sources to improve signal-to-noise ratios.
  • Twinning refinement: Apply TWIN/BASF commands in SHELXL for twinned crystals.
  • Validation tools: Cross-check with PLATON or CCDC Mercury to identify outliers .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties. For example:

  • Electrophilic sites: The oxazole ring’s electron-deficient C4/C5 positions are prone to nucleophilic attack.
  • Nucleophilic sites: The methoxyethyl group’s oxygen can participate in hydrogen bonding or act as a weak base.
    Software like Gaussian or ORCA paired with molecular docking (AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes) .

Q. How can purification protocols be optimized for complex mixtures containing this compound?

  • Step 1: Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove polar byproducts.
  • Step 2: Employ flash chromatography with gradient elution (e.g., 0–30% methanol in dichloromethane) for intermediates.
  • Step 3: Final purification via preparative HPLC (C18 columns, 10–100% acetonitrile gradient) ensures >98% purity. Centrifugal partition chromatography (CPC) is an alternative for thermally sensitive compounds .

Q. How do substituent variations (e.g., ethyl vs. methyl esters) affect physicochemical properties?

  • Solubility: Methyl esters (logP ~1.5) are less polar than ethyl analogs (logP ~2.0), influencing solvent selection (e.g., DMSO for methyl derivatives).
  • Stability: Methyl groups reduce steric hindrance, increasing susceptibility to hydrolysis. Accelerated stability studies (40°C/75% RH for 4 weeks) quantify degradation rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-methoxyethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate
Reactant of Route 2
Methyl 2-(2-methoxyethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate

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